molecular formula C18H17NO B8338852 5-Oxo-2,3-diphenylhexanenitrile

5-Oxo-2,3-diphenylhexanenitrile

Cat. No.: B8338852
M. Wt: 263.3 g/mol
InChI Key: YTVDJIQHJKUWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-2,3-diphenylhexanenitrile is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring a 5-oxo nitrile backbone, similar to this one, serve as versatile intermediates in organic synthesis . They are particularly valuable as building blocks for constructing complex heterocyclic systems . For instance, structurally related δ-diketones (compounds containing two ketone groups) have been utilized in cyclization reactions with hydrazine to produce substituted 5,6-dihydro-4H-1,2-diazepines, which are scaffolds of interest in medicinal chemistry . The nitrile and carbonyl functional groups present in the molecule provide reactive sites for further chemical modifications, making it a potential precursor for the development of novel pharmacologically active molecules. Researchers can employ this compound in the design and synthesis of new chemical entities for various biological investigations.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

5-oxo-2,3-diphenylhexanenitrile

InChI

InChI=1S/C18H17NO/c1-14(20)12-17(15-8-4-2-5-9-15)18(13-19)16-10-6-3-7-11-16/h2-11,17-18H,12H2,1H3

InChI Key

YTVDJIQHJKUWMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylhexan Derivatives with Varied Functional Groups

Compounds from Pharmacopeial Forum (), such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide, share the diphenylhexan backbone but differ in functional groups (e.g., amino, hydroxy, and acetamide). Key distinctions include:

  • Reactivity : The nitrile group in 5-Oxo-2,3-diphenylhexanenitrile is more electrophilic than the amide groups in the Pharmacopeial compounds, which may influence interactions in biological systems or synthetic pathways.
  • Solubility: The presence of polar groups (e.g., hydroxy, amino) in the Pharmacopeial compounds likely increases aqueous solubility compared to the more hydrophobic nitrile and phenyl groups in the target compound.

Nitrile-Containing Compounds: 2-Pentynenitrile, 4-oxo-

This smaller nitrile derivative (C₅H₃NO, molecular weight 93.08 g/mol; ) shares a nitrile and ketone group but lacks aromatic substituents. Comparisons include:

  • Hazard Profile : Both compounds pose inhalation and dermal hazards, but 2-Pentynenitrile’s lower molecular weight and linear structure may enhance volatility, increasing inhalation risks .
  • Reactivity : The conjugated triple bond in 2-Pentynenitrile (pentynenitrile) could make it more reactive in cycloaddition reactions compared to the saturated hexane chain in the target compound.

Antifungal Compounds with Oxo Groups

The furan derivative 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid () exhibits antifungal activity against Fusarium graminearum (MIC: 102.6 µM). While structurally distinct (furan ring vs. linear chain), both compounds feature a 5-oxo group.

Data Table: Key Comparisons

Compound Structural Features Molecular Weight (g/mol) Key Properties/Activity Reference
This compound Hexanenitrile, 5-oxo, 2,3-diphenyl 261.3 (calculated) Not reported
N-[(2S,3S,5S)-5-Amino-...acetamidea Diphenylhexan, amino, hydroxy ~500 (estimated) Pharmacopeial standard
3-(5-oxo-2,5-dihydrofuran-3-yl)... Furan, 5-oxo, propanoic acid Not provided Antifungal (MIC: 102.6 µM)
2-Pentynenitrile, 4-oxo- Pentynenitrile, 4-oxo 93.08 High volatility, irritant

Research Implications and Gaps

  • Synthetic Applications : The nitrile group in this compound could be leveraged for cyanation reactions or as a precursor to amides, though evidence for specific applications is lacking.
  • Safety : The hazards associated with nitriles (e.g., toxicity, irritation; ) warrant rigorous safety profiling for handling and storage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxo-2,3-diphenylhexanenitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with a Friedel-Crafts acylation or Michael addition to introduce the ketone and nitrile groups. For example, the use of NaIO4 oxidation in the presence of KH2PO4 to neutralize NH3 (from 1,2-amino alcohol cleavage) improves purity by maintaining pH ~7 .
  • Step 2 : Optimize solvent systems (e.g., methanol-water mixtures) and temperature (5–30°C) to control crystallization and reduce side reactions.
  • Data :
ParameterOptimal ConditionYield/Purity
SolventMethanol:Water (1:1)95% yield
pH ControlKH2PO4 buffer>90% purity
Temperature10–15°C during oxidationMinimal byproducts

Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C NMR signals based on coupling constants (e.g., J = 8–12 Hz for aromatic protons) and chemical shifts (δ 170–175 ppm for carbonyl groups) .
  • X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic C2/c system, a = 27.496 Å, β = 115.389°) to confirm stereochemistry .
  • Data :
TechniqueKey ObservationsReference
<sup>13</sup>C NMRδ 172.3 ppm (C=O), δ 118.9 ppm (C≡N)
X-rayZ = 8, V = 3439.0 Å<sup>3</sup>, R-factor = 0.052

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the reactivity of this compound under varying pH and oxidizing agents?

  • Methodology :

  • Hypothesis Testing : Compare NaIO4 vs. KMnO4 in oxidation reactions. NaIO4 selectively cleaves 1,2-diols but requires buffering to prevent NH3-induced side reactions .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., enolates or epoxides) under acidic vs. alkaline conditions.
  • Data :
Oxidizing AgentpH RangePrimary ProductByproducts
NaIO46.5–7.5Clean ketonitrile formation<5% dimerization
KMnO4>9.0Over-oxidation to carboxylic acid>20% degradation

Q. How can computational models predict the bioactivity or regioselectivity of this compound derivatives?

  • Methodology :

  • Docking Simulations : Use tools like AutoDock Vina to model interactions with enzymes (e.g., SARS-CoV-2 spike glycoprotein, as in related oxo-dihydrofuran derivatives) .
  • DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites (e.g., α,β-unsaturated ketone vs. nitrile group reactivity) .
  • Data :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
SARS-CoV-2 Spike Glycoprotein-8.2 (vs. -7.5 for lopinavir)H-bond with Arg403

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound analogs?

  • Methodology :

  • Reproducibility Checks : Validate synthesis protocols using high-purity reagents (e.g., ≥99% NaIO4) and standardized drying methods (e.g., Na2SO4 vs. MgSO4 for organic extracts) .
  • Cross-Lab Collaboration : Compare <sup>1</sup>H NMR data across institutions to identify solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) .

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